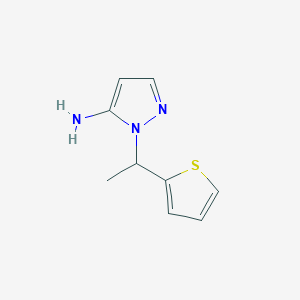

1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-thiophen-2-ylethyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3S/c1-7(8-3-2-6-13-8)12-9(10)4-5-11-12/h2-7H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPVPMUSLZDTBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CS1)N2C(=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance Within Pyrazole Chemistry

The pyrazole (B372694) core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. semanticscholar.orgnih.govbeilstein-journals.org Pyrazole derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govbeilstein-journals.org The 5-amino-1H-pyrazole moiety, in particular, serves as a crucial pharmacophore in drug design and development. semanticscholar.orgnih.gov The amino group at the 5-position can act as a key hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of a molecule's biological activity. nih.gov

Significance Within Thiophene Chemistry

Thiophene (B33073), a sulfur-containing five-membered aromatic heterocycle, is another privileged scaffold in medicinal chemistry. nih.gov Its presence in a molecule can enhance pharmacokinetic properties, such as absorption and metabolic stability, due to its lipophilic nature and ability to engage in various intermolecular interactions. The thiophene ring is a bioisostere of the phenyl group, meaning it can often replace a benzene (B151609) ring in a drug molecule without a significant loss of biological activity, while potentially improving its pharmacological profile.

Hybrid Scaffold Relevance in Medicinal Chemistry

The combination of pyrazole (B372694) and thiophene (B33073) rings into a single molecular entity, as seen in 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine, creates a hybrid scaffold with the potential for synergistic or unique biological activities. Such hybrid molecules are a central focus in contemporary drug discovery, as they can interact with multiple biological targets or exhibit novel pharmacological profiles that are not observed with the individual heterocyclic components alone.

Thiophene-pyrazole hybrids have been investigated for a range of therapeutic applications. For instance, some derivatives have shown promise as kinase inhibitors, a class of drugs that are crucial in cancer therapy. mdpi.com The 5-aminopyrazole core is a known hinge-binding motif for many kinases, and the N1-substituent plays a key role in occupying other regions of the ATP-binding pocket, thereby influencing potency and selectivity. The thienylethyl group in the title compound could potentially confer specific interactions within the kinase active site.

Current Research Landscape and Gaps

Classical Synthetic Pathways for Pyrazole Derivatives

The construction of the pyrazole ring is a well-established field in organic chemistry, with several reliable methods at the disposal of synthetic chemists. These methods often involve the formation of the pyrazole core through the reaction of a binucleophilic hydrazine (B178648) with a 1,3-dielectrophilic species.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, providing a direct route to the heterocyclic core. The most prominent of these is the Knorr pyrazole synthesis, which utilizes the reaction between a hydrazine and a 1,3-dicarbonyl compound under acidic catalysis. jk-sci.comnih.gov The versatility of this reaction allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the hydrazine and the dicarbonyl component. encyclopedia.pub

The reaction mechanism typically proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. jk-sci.com The regioselectivity of the reaction, which determines the final substitution pattern on the pyrazole ring, can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions employed. nih.gov

Multicomponent reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of pyrazoles, offering increased efficiency and molecular diversity. beilstein-journals.org These reactions often involve the in situ generation of 1,3-dielectrophiles that then undergo cyclocondensation with a hydrazine. nih.govbeilstein-journals.org

| Reaction Type | Reactants | Key Features | Reference |

| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl Compound, Hydrazine | Acid-catalyzed, versatile for substituted pyrazoles | jk-sci.comnih.gov |

| Multicomponent Reactions (MCRs) | Various (e.g., enolates, carboxylic acid chlorides, hydrazines) | One-pot synthesis, high efficiency and diversity | beilstein-journals.org |

Reactions Involving Hydrazines and Carbonyl Derivatives

Beyond 1,3-dicarbonyls, a variety of other carbonyl derivatives can serve as precursors for pyrazole synthesis when reacted with hydrazines. α,β-Unsaturated ketones and aldehydes are common substrates that react with hydrazines to form pyrazolines, which can then be oxidized to the corresponding pyrazoles. nih.govmdpi.com This method provides an alternative route to pyrazoles with different substitution patterns.

Acetylenic ketones are also valuable starting materials for pyrazole synthesis. Their reaction with hydrazine derivatives can, however, lead to a mixture of regioisomers, and controlling the regioselectivity remains an area of active research. mdpi.com The use of substituted hydrazines, such as N,N-disubstituted hydrazines, reacting with ketones can also lead to the formation of tetrasubstituted 5-aminopyrazole derivatives after cyclization in the presence of a base. nih.gov

| Carbonyl Derivative | Intermediate/Product | Key Features | Reference |

| α,β-Unsaturated Ketones/Aldehydes | Pyrazolines, then Pyrazoles | Requires subsequent oxidation step | nih.govmdpi.com |

| Acetylenic Ketones | Pyrazoles | Can produce regioisomeric mixtures | mdpi.com |

| Ketones with N,N-disubstituted hydrazines | 5-Aminopyrazoles | Base-mediated cyclization of hydrazone | nih.gov |

Approaches to 5-Aminopyrazoles

The synthesis of 5-aminopyrazoles, a key structural motif in the target compound, is most commonly and versatilely achieved through the condensation of β-ketonitriles with hydrazines. nih.govbeilstein-journals.org The reaction is believed to proceed through the initial formation of a hydrazone at the keto group, followed by an intramolecular cyclization involving the nucleophilic attack of the second nitrogen atom of the hydrazine onto the nitrile carbon. nih.gov

This method is highly effective for producing a wide range of 5-aminopyrazole derivatives. nih.gov Variations of this approach include the use of malononitrile (B47326) derivatives and alkylidenemalononitriles as the three-carbon component. nih.govbeilstein-journals.org For instance, the reaction of hydrazonoyl halides with active methylene (B1212753) compounds like malononitrile in the presence of a base also yields substituted 5-aminopyrazoles. beilstein-journals.org Furthermore, 5-aminopyrazoles can be utilized as precursors for the synthesis of fused pyrazoloazines, highlighting their importance as building blocks in medicinal chemistry. nih.govbeilstein-journals.org

Synthetic Strategies for Thiophene Derivatives

The thiophene ring, the second crucial component of this compound, can be synthesized and functionalized through various methods. These strategies are essential for introducing the desired side chain that will ultimately be attached to the pyrazole nitrogen.

Gewald Reaction and Related Methods

The Gewald reaction is a powerful and widely used multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.org This one-pot synthesis involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org The reaction mechanism is understood to begin with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur, cyclization, and tautomerization to yield the final 2-aminothiophene product. wikipedia.org

The versatility of the Gewald reaction allows for the creation of a diverse library of substituted 2-aminothiophenes by varying the starting carbonyl compound and the active methylene nitrile. arkat-usa.org Modifications to the reaction conditions, such as the use of microwave irradiation, have been shown to improve reaction yields and reduce reaction times. wikipedia.org

| Reaction | Reactants | Product | Key Features | Reference |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur, Base | Polysubstituted 2-Aminothiophene | Multicomponent, one-pot synthesis | organic-chemistry.orgwikipedia.org |

Functionalization of Thiophene Ring Systems

Once the thiophene ring is formed, further functionalization is often necessary to introduce the desired substituents. The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, direct C-H functionalization has emerged as a more atom-economical and efficient strategy. acs.orgnih.gov

Sequential regioselective C-H functionalization allows for the controlled introduction of various groups at specific positions of the thiophene ring. acs.orgnih.gov This can be achieved by employing directing groups that guide the metal catalyst to a specific C-H bond. The versatility of thiophene chemistry allows for a wide range of chemical modifications, making it a valuable building block in the synthesis of complex molecules. nih.govresearchgate.net

Convergent and Divergent Synthesis of Hybrid Pyrazole-Thiophene Systems

The construction of hybrid molecules containing both pyrazole and thiophene rings can be approached through either convergent or divergent synthetic strategies. A convergent synthesis involves the separate synthesis of the pyrazole and thiophene moieties, which are then coupled together in the final steps of the sequence. In contrast, a divergent synthesis begins with a common intermediate that is subsequently modified to create a variety of analogues.

Strategies for Coupling Pyrazole and Thiophene Moieties

The coupling of pre-functionalized pyrazole and thiophene rings is a cornerstone of convergent synthesis for creating hybrid systems. A common approach involves the reaction of a thiophene derivative with a pyrazole amine. For instance, the synthesis of pyrazole-thiophene-based amide derivatives has been achieved by reacting 5-bromothiophene carboxylic acid with various pyrazole amines. mdpi.comnih.gov This method allows for the modular construction of a library of compounds by varying the substituents on either heterocyclic ring.

Another powerful coupling strategy is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can be used to form a carbon-carbon bond between a pyrazole and a thiophene ring. For example, an unsubstituted pyrazole-thiophene amide has been successfully arylated using this method in the presence of a palladium(0) catalyst and a suitable base, leading to moderate to good yields of the desired products. mdpi.comnih.gov

Stereoselective Synthesis Approaches

While information specifically detailing the stereoselective synthesis of this compound is not extensively documented, general principles of stereoselective synthesis can be applied to its chiral ethyl linker. The introduction of a stereocenter in the ethyl bridge connecting the pyrazole and thiophene moieties can be achieved through several methods. One approach is the use of a chiral starting material, such as a stereochemically pure thien-2-ylethanol derivative, which can then be used to alkylate the pyrazole ring.

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the advent of several advanced techniques that offer significant advantages over traditional methods, including reduced reaction times, increased yields, and improved environmental profiles. These techniques are highly applicable to the synthesis of this compound and its analogues.

Transition-Metal Catalyzed Reactions (e.g., C-H Activation, Cross-Coupling)

Transition-metal catalysis is a powerful tool for the synthesis and functionalization of heterocyclic compounds like pyrazoles and thiophenes. researchgate.net Beyond the previously mentioned cross-coupling reactions, C-H activation has emerged as a highly efficient strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds. researchgate.net This approach avoids the need for pre-functionalization of the starting materials, thus shortening synthetic sequences. researchgate.net For instance, rhodium(III)-catalyzed C-H activation has been utilized for the regioselective functionalization of pyrazole rings. researchgate.net

The synthesis of pyrazole-thiophene systems can also be achieved through electrophilic cyclization of alkynes containing a thiophene moiety, a reaction that can be mediated by copper(I) iodide. researchgate.net This method allows for the construction of the pyrazole ring with an attached thiophene substituent in a single step.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained significant traction as a green chemistry technique that can dramatically reduce reaction times and improve yields. rsc.orgrsc.orgacs.orgdergipark.org.trnih.gov The use of microwave irradiation can accelerate reactions by efficiently heating the reaction mixture, often leading to cleaner reactions with fewer byproducts. researchgate.net

This technology has been successfully applied to the synthesis of various pyrazole derivatives and hybrid systems. acs.orgdergipark.org.trnih.govresearchgate.net For example, the synthesis of pyrazolothiazole hybrids has been achieved through a microwave-assisted multicomponent reaction, demonstrating the utility of this method for rapidly assembling complex heterocyclic systems. researchgate.net The synthesis of pyrazole derivatives from chalcones and hydrazines is another reaction that benefits from microwave irradiation, with significant reductions in reaction time compared to conventional heating. dergipark.org.tr

| Product | Conventional Method Time | Microwave Method Time | Yield Improvement with Microwave |

|---|---|---|---|

| N'-substituted hydrazides | 7–9 h | 9–10 min | 79–92% |

| Pyrazolothiazole hybrids | Not specified | 5–6 min | Not specified |

| 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | Not specified | 4 min | 82-96% yield |

Mechanochemical Synthesis

Mechanochemical synthesis, a technique that utilizes mechanical energy to induce chemical reactions, has emerged as a powerful tool in green chemistry. This solvent-free approach often leads to higher yields, shorter reaction times, and reduced waste compared to traditional solution-phase synthesis. While specific mechanochemical methods for the direct synthesis of this compound are not extensively documented, the principles can be applied based on the synthesis of analogous pyrazole compounds.

The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. youtube.com In a mechanochemical approach, the solid reactants are ground together, sometimes with a catalytic amount of a solid acid or base, in a ball mill or a mortar and pestle. The mechanical force initiates the reaction by increasing the surface area of the reactants and facilitating molecular-level mixing.

For instance, the synthesis of various pyrazole derivatives has been achieved through multicomponent reactions under solvent-free grinding conditions. These reactions demonstrate the feasibility of forming the pyrazole core through mechanochemistry, a strategy that could be adapted for the synthesis of this compound. The key would be the selection of appropriate precursors, such as a suitably substituted β-ketonitrile and 1-(1-thien-2-ylethyl)hydrazine, which could then be subjected to mechanochemical conditions.

| Reactant A | Reactant B | Catalyst | Conditions | Product | Yield (%) |

| Hydrazine Hydrate | 1,3-Diketone | None | Grinding, Room Temp | Substituted Pyrazole | High |

| Phenylhydrazine | Ethyl Acetoacetate | None | Grinding, Room Temp | Phenylpyrazolone | Good |

| Substituted Hydrazine | Malononitrile | Basic Alumina | Grinding, Room Temp | Aminopyrazole | Excellent |

Table 1: Examples of Mechanochemical Synthesis of Pyrazole Analogues

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmacologically relevant molecules like this compound. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Solvent-free synthesis is a key aspect of green chemistry, as organic solvents are often toxic, flammable, and contribute to environmental pollution. tandfonline.com Several solvent-free methods for the synthesis of pyrazoles have been reported, which could be adapted for the target molecule.

One common approach is the use of microwave irradiation in the absence of a solvent. researchgate.net This technique can significantly accelerate reaction rates and often leads to cleaner reactions with higher yields. For example, the condensation of hydrazines with 1,3-dicarbonyl compounds to form pyrazoles can be efficiently carried out under solvent-free microwave conditions. researchgate.net Another strategy involves performing reactions in the solid state, often with gentle heating or grinding, as discussed in the mechanochemical synthesis section. nih.gov

Furthermore, the use of water as a solvent is a highly attractive green alternative to organic solvents due to its non-toxic, non-flammable, and abundant nature. preprints.org Numerous syntheses of pyrazole derivatives have been successfully developed in aqueous media, sometimes with the aid of a phase-transfer catalyst or a surfactant to overcome solubility issues. thieme-connect.com For example, the condensation of hydrazines with 1,3-diketones has been achieved in water at room temperature using a recyclable catalyst. researchgate.net

Catalyst-free cycloaddition of diazo compounds to alkynes under solvent-free conditions by simple heating also represents a green route to pyrazoles, affording the products in high yields without the need for purification. rsc.org

| Reaction Type | Conditions | Solvent | Advantages |

| Condensation | Microwave Irradiation | Solvent-Free | Rapid, High Yield |

| Condensation | Grinding | Solvent-Free | Simple, Low Energy |

| Condensation | Room Temperature | Water | Safe, Environmentally Friendly |

| Cycloaddition | Heating | Solvent-Free | High Purity, No Catalyst |

Table 2: Environmentally Benign Protocols for Pyrazole Synthesis

The development of sustainable catalysts is crucial for the advancement of green chemistry. Ideal green catalysts are non-toxic, recyclable, and highly efficient. In the context of pyrazole synthesis, several types of sustainable catalysts have been explored.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, minimizing waste and cost. nih.gov Examples of heterogeneous catalysts used in pyrazole synthesis include:

Amberlyst-70: A resinous, non-toxic, and thermally stable solid acid catalyst that has been used for the synthesis of pyrazoles in aqueous media at room temperature. researchgate.netmdpi.com

Nano-ZnO: An environmentally friendly and efficient catalyst for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com

SnO–CeO2 Nanocomposite: A recyclable heterogeneous catalyst for the one-pot synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile in water. springerprofessional.de

Nickel-based heterogeneous catalysts: Used for the one-pot synthesis of pyrazoles at room temperature, with the catalyst being reusable for multiple cycles. mdpi.com

In addition to heterogeneous catalysts, the use of inexpensive and environmentally benign homogeneous catalysts, such as ammonium (B1175870) chloride, has also been reported for the sustainable synthesis of pyrazoles. jetir.org The development of metal-free catalytic systems is another important area of research. For instance, an iodine-mediated cascade reaction has been developed for the synthesis of amino pyrazole thioether derivatives in the absence of metals and solvents. acs.org

The choice of catalyst can significantly impact the sustainability of a synthetic process. Research continues to focus on developing novel catalytic systems that are not only efficient but also align with the principles of green chemistry.

| Catalyst | Type | Reaction | Solvent | Key Features |

| Amberlyst-70 | Heterogeneous | Condensation | Water | Recyclable, Non-toxic |

| Nano-ZnO | Heterogeneous | Condensation | Aqueous Media | Eco-friendly, Efficient |

| SnO–CeO2 Nanocomposite | Heterogeneous | Multicomponent | Water | Recyclable, High Yield |

| Nickel-based catalyst | Heterogeneous | Multicomponent | - | Reusable, Room Temp |

| Ammonium Chloride | Homogeneous | Knorr Synthesis | Ethanol | Inexpensive, Non-toxic |

| Iodine | Homogeneous | Cascade | Solvent-Free | Metal-Free |

Table 3: Sustainable Catalysts for Pyrazole Synthesis

Spectroscopic Analysis Methodologies

Spectroscopy is a fundamental tool for elucidating the structure of novel compounds. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its chemical bonds, functional groups, and atomic nuclei can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By observing the magnetic behavior of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map can be constructed.

For this compound, the expected ¹H and ¹³C NMR spectra would exhibit distinct signals corresponding to each unique hydrogen and carbon atom in the molecule. The chemical shifts (δ) are influenced by the local electronic environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum would show signals for the pyrazole ring, the thiophene ring, the ethyl linker, and the amine group.

Pyrazole Ring: Two doublets are expected for the protons at the C3 and C4 positions, with a characteristic small coupling constant (J ≈ 2-3 Hz). The C3-H proton would likely appear more downfield than the C4-H proton.

Thiophene Ring: The thien-2-yl group would present a complex multiplet system for its three protons, typically found in the aromatic region (δ 6.5-8.0 ppm).

Ethyl Linker: The ethyl bridge would show a quartet for the methine (CH) proton, coupled to the three methyl (CH₃) protons, and a doublet for the methyl group, coupled to the single methine proton. The methine proton, being attached to the nitrogen of the pyrazole and adjacent to the thiophene ring, would be shifted downfield.

Amine Group: The -NH₂ protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum would provide complementary information, with distinct signals for each of the nine carbon atoms.

Pyrazole Ring: Three signals would correspond to the pyrazole carbons. The C5 carbon, attached to the amino group, would be significantly shielded compared to C3.

Thiophene Ring: Four signals are expected for the thiophene ring carbons, with chemical shifts characteristic of this electron-rich aromatic system.

Ethyl Linker: Two signals would represent the methine and methyl carbons of the ethyl chain.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C3-H | ~7.4 | Pyrazole C3 | ~138 |

| Pyrazole C4-H | ~5.7 | Pyrazole C4 | ~95 |

| -NH₂ | Variable (Broad s) | Pyrazole C5 | ~155 |

| Thiophene H3', H4', H5' | 6.8 - 7.5 (m) | Thiophene C2' | ~145 |

| N-CH-CH₃ | 5.0 - 5.5 (q) | Thiophene C3', C4', C5' | 124 - 128 |

| N-CH-CH₃ | 1.8 - 2.0 (d) | N-CH-CH₃ | ~55 |

| N-CH-CH₃ | ~20 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands confirming its key structural features.

N-H Stretching: The primary amine (-NH₂) group should give rise to two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching from the pyrazole and thiophene rings would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group would be observed just below 3000 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic pyrazole and thiophene rings are expected in the 1400-1650 cm⁻¹ region.

C-S Vibrations: The presence of the thiophene ring may give rise to weak C-S stretching bands at lower frequencies.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3300 - 3500 |

| Aromatic C-H Stretch | Pyrazole, Thiophene | 3050 - 3150 |

| Aliphatic C-H Stretch | Ethyl Group | 2850 - 2980 |

| C=N / C=C Stretch | Pyrazole, Thiophene Rings | 1400 - 1650 |

| N-H Bend | Primary Amine (-NH₂) | 1580 - 1650 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₉H₁₁N₃S), the calculated molecular weight is approximately 193.27 g/mol . The high-resolution mass spectrum should show a molecular ion peak (M⁺) confirming this mass.

The fragmentation pattern upon electron ionization would be key to confirming the structure. Expected fragmentation pathways include:

Benzylic-type Cleavage: Cleavage of the C-C bond between the ethyl linker and the thiophene ring is likely, leading to a stable thienylmethyl-type cation or a fragment corresponding to the pyrazole moiety.

Loss of the Side Chain: Cleavage of the N-C bond connecting the ethyl group to the pyrazole ring would result in a fragment corresponding to the 1H-pyrazol-5-amine cation (m/z ≈ 83) and a cation of the thienylethyl group.

Fragmentation of Heterocyclic Rings: Further fragmentation could involve the characteristic ring-opening patterns of pyrazole and thiophene. The pyrazole ring may lose HCN or N₂.

Predicted Key Mass Spectrometry Fragments

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 193 | [M]⁺ (Molecular Ion) |

| 178 | [M - CH₃]⁺ |

| 97 | [C₅H₅S]⁺ (Thienylmethyl cation) |

| 83 | [C₃H₅N₃]⁺ (1H-pyrazol-5-amine cation) |

X-ray Crystallography for Solid-State Structure Determination

While no specific crystal structure for this compound has been reported, X-ray crystallography on analogous pyrazole derivatives reveals key insights into the likely solid-state arrangement. nih.govresearchgate.net This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions in a crystalline solid.

Tautomerism and Isomeric Considerations of the 1H-Pyrazol-5-amine Scaffold

The 1H-pyrazol-5-amine system can theoretically exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For the parent 1H-pyrazol-5-amine, annular tautomerism (proton migration between N1 and N2) and amino-imino tautomerism are possible.

However, in this compound, the substitution of the thienylethyl group at the N1 position prevents annular tautomerism. The proton is "fixed" on the N2 nitrogen. This leaves the potential for amino-imino tautomerism, where a proton could migrate from the exocyclic amino group to the ring C4 position, forming an imino tautomer.

Studies on related 5-aminopyrazoles generally show that the amino form is overwhelmingly the more stable and predominant tautomer in both solid and solution phases. researchgate.netresearchgate.net The aromaticity of the pyrazole ring provides significant stabilization to the amino tautomer, which would be disrupted in the imino form. Therefore, this compound is expected to exist almost exclusively as the amino tautomer shown.

Conformational Preferences and Dynamics of the thien-2-ylethyl Moiety

The N1-C(ethyl) bond

The C(ethyl)-C(ethyl) bond

The C(ethyl)-C(thiophene) bond

Rotation around these bonds gives rise to various conformers with different spatial arrangements of the pyrazole and thiophene rings relative to each other. The most stable conformations will seek to minimize steric hindrance between the bulky heterocyclic rings and the methyl group on the linker.

Energy calculations and studies on similar bi-heterocyclic systems suggest that staggered conformations are generally favored over eclipsed ones. The relative orientation of the two rings (anti vs. gauche) will depend on a delicate balance of steric repulsion and potential weak intramolecular interactions. The dynamic interconversion between these conformers is typically rapid at room temperature in solution, resulting in averaged signals in the NMR spectrum. Low-temperature NMR studies would be required to potentially "freeze out" and observe individual conformers.

Anticancer Activity Research

Inducement of Apoptotic Pathways

Extensive searches for this specific compound did not yield any studies detailing its effects on bacterial or fungal strains, nor any research into its potential anticancer properties, including cellular growth inhibition or the inducement of apoptotic pathways.

Consequently, the requested data tables and detailed research findings for "this compound" cannot be generated.

Interference with Cellular Processes (e.g., DNA Synthesis)

A comprehensive search of scientific databases and literature did not yield any studies investigating the effects of this compound on cellular processes such as DNA synthesis. While some fused pyrazolo-pyrimidine derivatives have been studied for their interaction with calf thymus DNA, this research does not extend to the specific compound . nih.gov Therefore, there is currently no available data to confirm or deny its interference with DNA replication or other core cellular synthesis pathways.

Anti-inflammatory Response Pathways

The pyrazole nucleus is a core structure in many compounds known for a wide spectrum of biological activities, including anti-inflammatory effects. nih.govglobalresearchonline.net Molecules containing this scaffold have been investigated for their ability to modulate inflammatory responses. nih.gov However, research specifically detailing the anti-inflammatory profile of this compound is not present in the current body of scientific literature. The following sections discuss mechanisms established for related pyrazole derivatives.

No specific studies on the modulation of inflammatory mediators by this compound have been published. However, research into other pyrazole derivatives has shown significant potential in this area. For instance, certain novel pyrazole-integrated benzophenones and dihydropyrazole derivatives have demonstrated marked anti-inflammatory potential by inhibiting key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Another study on selective TYK2 inhibitors with a pyrazole core found that the compound could reduce the production of pro-inflammatory cytokines IL-6 and TNF-α in a colitis model. nih.gov These findings highlight a common mechanism for the pyrazole class but are not directly attributable to this compound.

There is no available research on the enzyme inhibition capabilities of this compound within inflammation pathways. Structurally related compounds, however, have been a focus of such research. The anti-inflammatory action of many pyrazole-containing molecules is linked to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the arachidonic acid inflammatory cascade. nih.gov For example, a series of pyrazolyl thiazolones showed potent COX-2 inhibitory activities, with IC₅₀ values comparable to the reference drug celecoxib, alongside significant 15-LOX inhibition. nih.gov This dual-inhibition profile is a sought-after therapeutic strategy, though it remains unconfirmed for this compound.

Antioxidant Mechanisms

While many pyrazole derivatives have been evaluated for their antioxidant properties, no specific data exists for this compound. The potential mechanisms are discussed below based on findings for analogous compounds.

The radical scavenging potential of this compound has not been reported. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a common method used to evaluate the free-radical scavenging capacity of compounds. nih.gov Studies on various 5-aminopyrazole and thienyl-pyrazole derivatives have demonstrated notable antioxidant activity in such assays. nih.govnih.govnih.gov For example, a series of functionalized 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) showed diverse in vitro DPPH radical scavenging activities with IC₅₀ values ranging from 55.2 to 149.6 µM. researchgate.net This activity is often attributed to the ability of the compound to donate a hydrogen atom to stabilize the DPPH radical. nih.gov

As no experimental data is available for this compound, a data table on its radical scavenging capabilities cannot be generated.

There is no literature available concerning the modulation of oxidative stress enzymes by this compound. In cellular defense mechanisms against oxidative stress, enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidases (GPx) play a crucial role. nih.gov The Nrf2 pathway is a key regulator that stimulates the expression of genes containing antioxidant response elements, which are involved in detoxifying reactive oxygen species (ROS). nih.gov While some synthetic pyrazole-containing compounds have been investigated for neuroprotection through antioxidant pathways, specific effects on oxidative stress enzyme levels or Nrf2 pathway activation by this compound have not been studied. nih.gov

Other Emerging Biological Activities of Related Heterocycles

The chemical architecture incorporating pyrazole and thiophene moieties is a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These activities stem from the unique electronic and steric properties of these rings, which enable them to interact with a variety of biological macromolecules.

Compounds bearing pyrazole and thiophene rings have been identified as potent inhibitors of several key enzyme families, playing crucial roles in cellular signaling, metabolism, and inflammation.

Kinase Inhibition: The pyrazole scaffold is a well-established pharmacophore in the design of protein kinase inhibitors. nih.govmdpi.comnih.gov Kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. nih.govnih.gov Pyrazole-containing compounds have been developed to target a range of kinases. For instance, pyrazole derivatives have shown potent inhibitory activity against Aurora kinases, which are key regulators of mitosis. acs.org One such multitargeted kinase inhibitor, AT9283, which incorporates a pyrazole-benzimidazole core, demonstrates potent inhibition of Aurora A and Aurora B kinases. acs.org Furthermore, pyrazole-based compounds are effective inhibitors of Janus kinases (JAKs), such as Ruxolitinib, a selective JAK1 and JAK2 inhibitor containing a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold. mdpi.com Other examples include Gandotinib, a selective JAK2 inhibitor with a 3-aminopyrazole (B16455) scaffold. mdpi.com Pyrazole derivatives have also been reported as inhibitors of ASK1 kinase, which is involved in apoptosis and inflammation. nih.gov

Cytochrome P450 Inhibition: Thiophene derivatives are known to interact with cytochrome P450 (P450) enzymes, a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide variety of xenobiotics, including drugs. acs.orgnih.govnih.gov Some thiophene-containing compounds can act as mechanism-based inhibitors of P450s. acs.orgnih.gov For example, tienilic acid, a thiophene derivative, causes a catalysis-dependent inactivation of human liver cytochrome P450 2C9. acs.orgnih.gov The proposed mechanism involves the P450-mediated oxidation of the thiophene ring to an electrophilic thiophene sulfoxide, which can then covalently bind to the enzyme's active site, leading to irreversible inhibition. nih.govnih.gov Similarly, the anticancer drug OSI-930, which also contains a thiophene moiety, has been shown to inactivate cytochrome P450 3A4 in a mechanism-based manner. nih.gov

Cyclooxygenase (COX) Inhibition: Pyrazole derivatives are famously known for their potent and selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. nih.govnih.gov Celecoxib, a well-known selective COX-2 inhibitor, features a central pyrazole ring. Novel series of pyrazole derivatives continue to be designed and synthesized as selective COX-2 inhibitors with potential anti-inflammatory and anticancer activities. nih.govrsc.org Some of these novel compounds have shown superior potency and selectivity for COX-2 over COX-1, which is associated with a reduced risk of gastrointestinal side effects. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition: More recently, hybrid molecules containing both pyrazole and thiophene motifs have been explored as inhibitors of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are a promising class of anticancer agents. A series of substituted 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acids have been identified as potent HDAC inhibitors with significant anti-proliferative activity. nih.gov Additionally, thiol-based HDAC inhibitors incorporating a 3-phenyl-1H-pyrazole-5-carboxamide scaffold have demonstrated potent inhibitory activity. nih.gov

Table 1: Enzyme Inhibitory Profiles of Pyrazole and Thiophene-Related Heterocycles

| Enzyme Class | Target Enzyme(s) | Heterocycle(s) Involved | Example Compound/Series | Reference(s) |

|---|---|---|---|---|

| Kinases | Aurora A, Aurora B, JAK2, Abl | Pyrazole | AT9283 | acs.org |

| JAK1, JAK2 | Pyrazole | Ruxolitinib | mdpi.com | |

| ASK1 | Pyrazole | Not specified | nih.gov | |

| Cytochrome P450s | CYP2C9 | Thiophene | Tienilic Acid | acs.orgnih.gov |

| CYP3A4 | Thiophene | OSI-930 | nih.gov | |

| Cyclooxygenases | COX-2 | Pyrazole | Celecoxib, Novel Pyrazole Derivatives | nih.govnih.govrsc.org |

| Histone Deacetylases | HDACs | Pyrazole, Thiophene | 5-(1H-pyrazol-3-yl)-thiophene-2-hydroxamic acids | nih.gov |

| HDACs | Pyrazole | Thiol-based 3-phenyl-1H-pyrazole-5-carboxamides | nih.gov |

The versatile structures of pyrazole and thiophene-containing compounds also allow them to act as ligands for a variety of cell surface and intracellular receptors, modulating their activity and downstream signaling pathways.

Orexin (B13118510) Receptor Antagonism: Pyrazole derivatives have emerged as potent antagonists of orexin receptors, which are G-protein coupled receptors (GPCRs) that regulate sleep, arousal, and appetite. nih.govnih.govresearchgate.net Novel series of pyrazolo-tetrahydropyridines have been identified as dual orexin receptor antagonists with low nanomolar affinity for both the orexin 1 (OX₁) and orexin 2 (OX₂) receptors. nih.gov More recently, pyrazole derivatives have been developed as selective orexin-2 receptor antagonists (2-SORAs) with potential applications in the treatment of insomnia. nih.govresearchgate.net

GABA Receptor Modulation: The thiophene scaffold is present in molecules that act as allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. acs.orgresearchgate.net For instance, 2-(acylamino)thiophene derivatives have been developed as positive allosteric modulators (PAMs) of the GABA-B receptor, potentiating the effect of the endogenous ligand GABA. acs.org Thiophene derivatives have also been identified as novel allosteric modulators of the GABA-B receptor, highlighting the potential of this heterocyclic system in modulating GABAergic neurotransmission. researchgate.net

Neuropeptide Y5 (NPY5) Receptor Antagonism: Pyrazole-containing compounds have been investigated as antagonists of the Neuropeptide Y5 (NPY5) receptor, a GPCR implicated in the regulation of food intake. researchgate.netnih.gov 5-Amino-1-(4-methylphenyl) pyrazole has been tested as an NPY5 antagonist. researchgate.net Furthermore, a series of 1-aryl-3-carboxamido-5-alkylpyrazoles were developed as NPY5 receptor ligands with in vivo antifeedant activity. nih.gov

Table 2: Receptor Ligand Interactions of Pyrazole and Thiophene-Related Heterocycles

| Receptor Family | Target Receptor | Heterocycle(s) Involved | Mode of Action | Example Compound/Series | Reference(s) |

|---|---|---|---|---|---|

| GPCRs | Orexin 1 & 2 Receptors | Pyrazole | Antagonist | Pyrazolo-tetrahydropyridines | nih.gov |

| Orexin 2 Receptor | Pyrazole | Selective Antagonist | N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide | nih.govresearchgate.net | |

| GABA-B Receptor | Thiophene | Positive Allosteric Modulator | 2-(Acylamino)thiophene derivatives | acs.orgresearchgate.net | |

| Neuropeptide Y5 Receptor | Pyrazole | Antagonist | 5-Amino-1-(4-methylphenyl) pyrazole | researchgate.net | |

| Neuropeptide Y5 Receptor | Pyrazole | Antagonist | 1-Aryl-3-carboxamido-5-alkylpyrazoles | nih.gov |

Structure Activity Relationship Sar Studies of 1 1 Thien 2 Ylethyl 1h Pyrazol 5 Amine Derivatives

Influence of Substituents on the Pyrazole (B372694) Ring

The pyrazole ring is a cornerstone of the molecular architecture of this class of compounds, and substitutions at its C3 and C4 positions have been shown to be pivotal in modulating biological activity. The electronic and steric properties of these substituents can significantly influence the molecule's interaction with its biological target.

Generally, the introduction of small, electron-donating groups at the C3 position of the pyrazole ring tends to enhance biological activity. For instance, the presence of a methyl group can lead to improved target engagement, likely through favorable van der Waals interactions within a hydrophobic pocket of the binding site. Conversely, the introduction of bulky substituents at this position often results in a decrease in potency, suggesting that the binding pocket has limited spatial tolerance.

Substitutions at the C4 position of the pyrazole ring also play a crucial role. The introduction of a hydrogen bond donor, such as a hydroxyl or amino group, can in some cases lead to a significant increase in activity by forming key interactions with the target protein. However, the nature of the substituent is critical, as bulky or lipophilic groups at the C4 position are generally detrimental to activity, indicating a potential steric clash or an unfavorable disruption of the molecule's required conformation for binding.

Impact of Modifications on the Thiophene (B33073) Moiety

Substitutions at the C4' and C5' positions of the thiophene ring have been a primary focus of SAR studies. The introduction of small, lipophilic groups, such as a methyl or a halogen atom at the C5' position, can enhance activity, likely by increasing the compound's affinity for hydrophobic regions of the binding site. In contrast, larger substituents at this position tend to be less well-tolerated.

The electronic nature of the substituents on the thiophene ring is also a key determinant of activity. Electron-withdrawing groups, such as a nitro or cyano group, at the C5' position have been observed to decrease activity in some series, possibly by altering the electron density of the thiophene ring and affecting its ability to engage in favorable electronic interactions with the target.

Role of the Ethyl Linker in Biological Recognition

The ethyl linker connecting the pyrazole and thiophene moieties is not merely a spacer but plays an active role in the biological recognition of these compounds. Its length, flexibility, and conformation are critical for orienting the pyrazole and thiophene rings correctly within the binding site to maximize interactions.

Studies investigating the length of the linker have shown that the two-carbon (ethyl) chain is often optimal for activity. Shortening the linker to a single methylene (B1212753) group or extending it to a three-carbon (propyl) chain typically leads to a significant reduction in potency. This suggests that the ethyl linker provides the ideal distance and spatial orientation between the two heterocyclic rings for effective binding.

The flexibility of the linker is also a key factor. While some degree of conformational freedom is necessary for the molecule to adopt its bioactive conformation, excessive flexibility can be detrimental due to an entropic penalty upon binding. Introducing conformational constraints, such as by incorporating the linker into a cyclic system, has been explored as a strategy to lock the molecule into a more favorable binding conformation.

Stereochemical Considerations in Activity Modulation

The presence of a chiral center at the carbon atom of the ethyl linker attached to the pyrazole nitrogen introduces the possibility of stereoisomerism. It has been consistently observed that the two enantiomers of 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine derivatives can exhibit significantly different biological activities. This stereoselectivity is a strong indication of a specific, three-dimensional interaction with a chiral biological target, such as an enzyme or a receptor.

In many reported cases, one enantiomer, often the (S)-enantiomer, displays substantially higher potency than its (R)-counterpart. This differential activity underscores the importance of the spatial arrangement of the thiophene and pyrazole moieties for optimal interaction with the target. The more active enantiomer is thought to position the key pharmacophoric elements in a more favorable orientation for binding.

The determination of the absolute configuration of the more active enantiomer is crucial for understanding the precise nature of the ligand-target interaction and for the development of more potent and selective single-enantiomer drugs.

Pharmacophore Elucidation and Key Feature Identification

Based on the extensive SAR studies, a pharmacophore model for this class of compounds can be proposed. This model highlights the key chemical features that are essential for biological activity. The elucidation of such a model is a powerful tool in rational drug design, guiding the synthesis of new derivatives with improved properties.

The key features of the pharmacophore model for this compound derivatives generally include:

A hydrogen bond donor: The 5-amino group on the pyrazole ring is a critical hydrogen bond donor, forming a crucial interaction with an acceptor group on the biological target.

A heterocyclic aromatic ring (pyrazole): This ring serves as a central scaffold and its N1-substitution is vital for correct positioning of the other pharmacophoric elements.

A second aromatic ring (thiophene): The thiophene ring often engages in hydrophobic or π-stacking interactions within the binding site.

A specific spatial arrangement: The relative orientation of the pyrazole and thiophene rings, dictated by the ethyl linker and the stereochemistry at the chiral center, is paramount for high-affinity binding.

Computational studies, such as 3D-QSAR and molecular docking, have been instrumental in refining this pharmacophore model and providing a more detailed understanding of the interactions at the molecular level. These models help to visualize how different substituents and conformational changes impact the binding affinity and, consequently, the biological activity.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of "1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine," docking simulations are instrumental in identifying potential biological targets and elucidating the specific interactions that govern its binding affinity.

Researchers utilize molecular docking to screen large libraries of compounds against a specific protein target. For pyrazole (B372694) derivatives, docking studies have been successfully employed to predict their binding modes within the active sites of various enzymes and receptors. nih.govresearchgate.net For instance, studies on similar pyrazole-containing molecules have shown that the pyrazole core can act as a crucial scaffold for establishing key interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues in the target's binding pocket. nih.govresearchgate.net

In a typical docking study involving a compound like "this compound," the thienyl and pyrazolyl moieties would be of particular interest for their potential to form specific interactions. The amine group can act as a hydrogen bond donor or acceptor, further anchoring the ligand within the active site. The predicted binding energy and interaction patterns from these simulations help in prioritizing compounds for synthesis and biological testing.

| Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Kinase A | -8.5 | Lys72, Glu91, Leu173 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.9 | Asp25, Gly27, Ile50 | Hydrogen Bond, van der Waals |

| Receptor C | -9.2 | Tyr371, Phe259, Asn375 | Pi-Pi Stacking, Hydrogen Bond |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like "this compound." These calculations provide detailed information about molecular orbitals, charge distribution, and reactivity.

DFT studies can be used to determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive.

Furthermore, the electrostatic potential map generated from DFT calculations can visualize the electron-rich and electron-deficient regions of the molecule. For "this compound," this would highlight the electronegative nitrogen and sulfur atoms as potential sites for electrophilic attack or hydrogen bonding. This information is invaluable for understanding its interaction with biological targets and for designing derivatives with improved properties.

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For a class of compounds including "this compound," QSAR models can be developed to predict the activity of new, unsynthesized analogs.

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological indices, are calculated for each compound. Statistical methods like multiple linear regression or machine learning algorithms are then used to create a mathematical equation that correlates these descriptors with the observed biological activity.

A well-validated QSAR model can be a powerful predictive tool, guiding the design of new derivatives of "this compound" with potentially enhanced potency and selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of "this compound" and the stability of its complex with a biological target over time.

By simulating the motion of atoms and molecules, MD can reveal the different conformations that the compound can adopt in solution or within a binding site. This is crucial for understanding its binding mechanism, as the bioactive conformation may not be the lowest energy conformation in isolation.

When applied to a ligand-protein complex, MD simulations can assess the stability of the binding interactions predicted by molecular docking. The simulation can show whether key hydrogen bonds are maintained and how the ligand adapts to the dynamic nature of the protein. The insights gained from MD simulations are vital for refining the design of more effective inhibitors.

Cheminformatics Approaches for Virtual Screening and Library Design

Cheminformatics encompasses the use of computational methods to analyze and manage large datasets of chemical information. In the context of "this compound," cheminformatics plays a key role in virtual screening and the design of focused chemical libraries.

Virtual screening involves the computational screening of large compound databases to identify molecules that are likely to bind to a specific drug target. This can be done using ligand-based methods, which search for molecules with similar properties to known active compounds, or structure-based methods, which utilize docking simulations.

Furthermore, cheminformatics tools can be used to design combinatorial libraries based on the "this compound" scaffold. By systematically exploring different substituents at various positions on the pyrazole and thienyl rings, a diverse library of related compounds can be generated in silico. These virtual libraries can then be filtered based on predicted drug-like properties and docked against a target to prioritize the most promising candidates for synthesis.

Future Perspectives and Research Directions for 1 1 Thien 2 Ylethyl 1h Pyrazol 5 Amine

Design and Synthesis of Novel Analogues with Enhanced Selectivity

Future research will likely focus on the rational design and synthesis of new analogues of 1-(1-thien-2-ylethyl)-1H-pyrazol-5-amine to improve its biological activity and selectivity. The synthesis of pyrazole (B372694) derivatives has evolved from classical methods, such as cyclization and condensation reactions, to more modern approaches including microwave-assisted synthesis and multicomponent reactions researchgate.net. These advanced methods can facilitate the efficient and selective production of pyrazole-based compounds researchgate.net.

Key strategies for creating novel analogues may include:

Structural Modifications: Introducing different substituents on the pyrazole, thiophene (B33073), or ethyl linker to investigate structure-activity relationships (SAR).

Regioselective Synthesis: Employing methods that allow for precise control over the position of substituents on the pyrazole ring, which can significantly influence biological activity mdpi.com.

Bioisosteric Replacement: Replacing the thiophene ring with other heterocyclic systems to modulate the compound's physicochemical properties and biological targets.

Exploration of New Biological Targets and Therapeutic Areas

Pyrazole derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities researchgate.netmdpi.com. Given this broad spectrum of activity, future studies on this compound and its analogues could explore a variety of new biological targets and therapeutic areas.

Potential areas for investigation include:

Enzyme Inhibition: Many pyrazole-containing compounds are effective enzyme inhibitors. For instance, some derivatives have shown inhibitory activity against protein kinases, which are crucial targets in cancer therapy nih.gov.

Receptor Antagonism: The pyrazole scaffold is present in drugs that act as receptor antagonists, such as the cannabinoid CB1 receptor antagonist Rimonabant nih.gov.

Antimicrobial Applications: With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Pyrazole derivatives have demonstrated activity against various bacterial and fungal strains mdpi.comnih.gov.

Neurodegenerative Diseases: Some pyrazole derivatives have been investigated for their potential in treating neurodegenerative disorders researchgate.net.

Integration of Advanced Synthetic and Computational Methodologies

The integration of advanced synthetic and computational techniques will be crucial for accelerating the discovery and optimization of new analogues of this compound.

Computational Chemistry: Methods such as molecular modeling, quantum mechanical calculations, and molecular dynamics simulations can provide valuable insights into the compound's structure, electronic properties, and interactions with biological targets rsc.orgeurasianjournals.com. These computational studies can guide the rational design of more potent and selective derivatives rsc.org.

High-Throughput Screening: The development of efficient synthetic routes will enable the creation of compound libraries for high-throughput screening to identify lead compounds with desired biological activities.

Green Chemistry: The use of environmentally friendly approaches, such as nano-ZnO catalysts and solvent-free techniques, can make the synthesis of pyrazole derivatives more sustainable researchgate.netmdpi.com.

Potential Applications Beyond Medicinal Chemistry

While the primary focus of research on pyrazole derivatives has been in medicinal chemistry, there is potential for their application in other fields as well.

Agrochemistry: Pyrazole-containing compounds are used as herbicides and pesticides ontosight.ai. Further investigation could reveal the potential of this compound or its derivatives in crop protection.

Material Science: The unique photophysical properties of some pyrazole derivatives make them suitable for applications in materials science, such as in the development of fluorescent probes or organic light-emitting diodes (OLEDs). The structural features of pyrazoles can also have implications for their dyeing and fluorescence properties nih.gov.

Multidisciplinary Research Collaborations and Translational Potential

Realizing the full therapeutic and commercial potential of this compound will require multidisciplinary collaborations between chemists, biologists, pharmacologists, and material scientists. Such collaborations will be essential for:

Translational Research: Moving promising compounds from preclinical studies to clinical trials.

Exploring Diverse Applications: Investigating the potential of these compounds in various fields beyond medicine.

Developing Innovative Technologies: Integrating these compounds into new technologies and materials.

The adaptability of the 5-aminopyrazole scaffold suggests that with continued research and interdisciplinary efforts, this compound and its derivatives could lead to the development of novel drugs and advanced materials mdpi.com.

Q & A

Q. How is this compound utilized in catalytic applications (e.g., ligand design)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.